3-acetyl-N-(2-methoxyethyl)benzenesulfonamide 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19926644
InChI: InChI=1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC19926644

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide -

Specification

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
IUPAC Name 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide
Standard InChI InChI=1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3
Standard InChI Key XUQGPWJJKDNVIJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCOC

Introduction

Chemical Identity and Nomenclature

3-Acetyl-N-(2-methoxyethyl)benzenesulfonamide belongs to the sulfonamide family, distinguished by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at position 1, an acetyl group (-COCH₃) at position 3, and a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent on the nitrogen atom. The IUPAC name derives from this substitution pattern: N-(2-methoxyethyl)-3-acetylbenzenesulfonamide.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₅NO₄S, calculated as follows:

  • Benzene ring (C₆H₅)

  • Sulfonamide group (SO₂NH, contributing S, 2O, N, and H)

  • Acetyl group (C₂H₃O) at position 3

  • 2-Methoxyethyl chain (C₃H₇O) on the nitrogen.

The exact molecular weight is 281.31 g/mol, though analogs like 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (C₁₉H₂₃NO₄S) exhibit higher masses due to bulkier substituents .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is documented, analogous benzenesulfonamides are typically synthesized via:

  • Sulfonylation: Reacting 3-acetylbenzenesulfonyl chloride with 2-methoxyethylamine in anhydrous conditions.

  • Phosphorus Oxychloride-Mediated Coupling: As demonstrated for N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide, refluxing precursors with POCl₃ facilitates amide bond formation .

Example Reaction:

3-Acetylbenzenesulfonyl chloride+2-MethoxyethylaminePOCl33-Acetyl-N-(2-methoxyethyl)benzenesulfonamide+HCl\text{3-Acetylbenzenesulfonyl chloride} + \text{2-Methoxyethylamine} \xrightarrow{\text{POCl}_3} \text{3-Acetyl-N-(2-methoxyethyl)benzenesulfonamide} + \text{HCl}

This method requires strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol or methanol, yielding colorless prisms . Analytical techniques include:

  • NMR Spectroscopy: To confirm acetyl (δ 2.6 ppm, singlet) and methoxyethyl (δ 3.3–3.5 ppm, multiplet) groups.

  • Mass Spectrometry: Expected molecular ion peak at m/z 281.31 .

Molecular Structure and Conformational Analysis

X-ray Crystallography Data (Analog-Based)

The title compound’s structure can be inferred from related sulfonamides. For example:

  • N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide exhibits a dihedral angle of 88.99° between aromatic rings, stabilized by intramolecular C–H⋯O hydrogen bonds .

  • 3-Acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide adopts a twisted conformation due to steric hindrance from the phenylbutyl group .

Hydrogen Bonding and Stacking Interactions

Key interactions observed in analogs:

  • N–H⋯O Dimers: Form inversion-related dimers via sulfonamide N–H and carbonyl O atoms (bond length: 2.89 Å) .

  • π–π Stacking: Centroid distances of 3.61–3.68 Å between benzene rings, enhancing crystal packing .

Physicochemical Properties

Solubility and Partitioning

  • logP (Octanol-Water): Estimated at 2.1–2.5 using group contribution methods, indicating moderate lipophilicity .

  • Water Solubility: Poor (<1 mg/mL at 25°C), typical of sulfonamides with hydrophobic substituents .

Thermal Stability

Analogous compounds decompose above 200°C, with melting points ranging from 150–180°C .

Biological and Industrial Applications

Material Science

Methoxyethyl chains improve solubility in polar solvents, making the compound a candidate for polymer additives or coatings .

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